molecular formula C17H12FNO3S B2658095 Methyl 3-(2-fluorobenzamido)benzo[b]thiophene-2-carboxylate CAS No. 477490-16-7

Methyl 3-(2-fluorobenzamido)benzo[b]thiophene-2-carboxylate

Cat. No.: B2658095
CAS No.: 477490-16-7
M. Wt: 329.35
InChI Key: DQIPLGHCJBRKLZ-UHFFFAOYSA-N
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Description

Methyl 3-(2-fluorobenzamido)benzo[b]thiophene-2-carboxylate is a benzo[b]thiophene derivative featuring a 2-fluorobenzamido substituent at the 3-position and a methyl ester group at the 2-position. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological activities, including antiviral, antibacterial, and kinase-inhibitory properties . Synthesis typically involves diazotization and amidation reactions starting from 3-aminobenzo[b]thiophene-2-carboxylate precursors .

Properties

IUPAC Name

methyl 3-[(2-fluorobenzoyl)amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FNO3S/c1-22-17(21)15-14(11-7-3-5-9-13(11)23-15)19-16(20)10-6-2-4-8-12(10)18/h2-9H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQIPLGHCJBRKLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2-fluorobenzamido)benzo[b]thiophene-2-carboxylate can be achieved through several synthetic routes. One common method involves the microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds. In this method, 2-fluoro-5-(trifluoromethyl)benzonitrile is reacted with methyl thioglycolate and triethylamine in the presence of dimethyl sulfoxide (DMSO) at 130°C. This reaction provides rapid access to the desired compound in high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be advantageous in industrial settings due to its efficiency and high yield. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-fluorobenzamido)benzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzo[b]thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and thioether derivatives.

    Substitution: Various substituted benzo[b]thiophene derivatives.

Scientific Research Applications

Methyl 3-(2-fluorobenzamido)benzo[b]thiophene-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications due to its biological activities.

    Industry: Utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of methyl 3-(2-fluorobenzamido)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzo[b]thiophene-2-carboxylate Derivatives

Compound Name Substituents (Position) Molecular Weight (g/mol) Biological Activity Key References
This compound 3-(2-fluorobenzamido), 2-COOCH₃ ~345.34 Antiviral (HBV inhibition)
Methyl 3-aminobenzo[b]thiophene-2-carboxylate 3-NH₂, 2-COOCH₃ 221.26 Kinase inhibitor precursor
Methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate 4-F, 3-(morpholinosulfonyl), 2-COOCH₃ ~385.39 Anti-HBV agent
Methyl 3-chlorobenzo[b]thiophene-2-carboxylate 3-Cl, 2-COOCH₃ 226.68 Intermediate for drug design
Compound 2 () 2-cyclohexenyl, 6-phenyl, 2-COOCH₃ ~453.52 Antibacterial
Benzo[b]thiophene-2-carboxanilide () 3-aromatic amide, 2-COOCH₃ Varies STAT3 signaling inhibition

Physicochemical Properties

  • Hydrogen Bonding : The amide group in the target compound facilitates hydrogen bonding with biological targets, a feature absent in chloro or ester derivatives .

Biological Activity

Methyl 3-(2-fluorobenzamido)benzo[b]thiophene-2-carboxylate is a synthetic compound belonging to the class of benzo[b]thiophene derivatives, which have garnered attention for their diverse biological activities. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

  • Molecular Formula: C17H12FNO3S
  • Molecular Weight: 329.35 g/mol
  • Structure: The compound features a benzo[b]thiophene core with a 2-fluorobenzamido substituent, which is believed to enhance its biological activity due to the electron-withdrawing nature of the fluorine atom.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of the fluorine atom increases its binding affinity to various enzymes and receptors, modulating their activity. Notably, the sulfur atom in the benzo[b]thiophene ring can participate in critical interactions that further contribute to its biological effects .

Antimicrobial Activity

Research has indicated that derivatives of benzo[b]thiophenes exhibit significant antimicrobial properties. A study focused on various benzo[b]thiophene derivatives demonstrated that some compounds had minimum inhibitory concentrations (MICs) ranging from 0.60 to 22.86 μg/mL against Mycobacterium tuberculosis (MTB), suggesting potential effectiveness against both active and dormant forms of the bacterium . this compound is hypothesized to share similar antimicrobial properties due to its structural characteristics.

Anticancer Activity

The compound has been investigated for its anticancer potential. Studies have shown that certain benzo[b]thiophene derivatives can inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and modulation of signaling pathways. For instance, molecular docking studies have revealed that these compounds can effectively bind to enzymes involved in cancer progression .

Anti-inflammatory Properties

Preliminary findings suggest that this compound may possess anti-inflammatory properties, although detailed studies are still needed to elucidate the specific pathways involved.

Case Studies and Research Findings

  • Study on Antitubercular Activity : A series of benzo[b]thiophene derivatives were tested for their efficacy against Mycobacterium tuberculosis. Compounds with structural similarities to this compound showed promising results, with MIC values indicating strong activity against both drug-sensitive and resistant strains .
  • Antioxidant Activity Assessment : The antioxidant potential of related compounds was evaluated using the DPPH radical scavenging method, revealing significant radical scavenging capabilities which could correlate with their antimicrobial activity .
  • Structure-Activity Relationship Studies : Research into various derivatives has highlighted how modifications in substituents affect biological activity. The unique presence of the 2-fluorobenzamido group in this compound may enhance its therapeutic potential compared to other analogs .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Mycobacterium tuberculosis (MIC: 0.60 - 22.86 μg/mL)
AnticancerInhibition of cancer cell proliferation
Anti-inflammatoryPotential anti-inflammatory effects suggested
AntioxidantSignificant DPPH radical scavenging activity

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